molecular formula C10H13BrN2O B179979 N-(5-Bromopyridin-2-YL)pivalamide CAS No. 182344-63-4

N-(5-Bromopyridin-2-YL)pivalamide

Cat. No. B179979
M. Wt: 257.13 g/mol
InChI Key: LHJMFFKVXROWOC-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-2-YL)pivalamide (NBP) is a synthetic compound that has recently been studied for its potential applications in biomedical research. NBP has a wide range of applications in the laboratory, from its use as a reagent in organic synthesis, to its use as a fluorescent probe for imaging and spectroscopy. NBP is also used as a tool for studying the biochemical and physiological effects of drugs and other compounds on cells and tissues. We will also discuss some potential future directions for research involving NBP.

Scientific Research Applications

  • Cystic Fibrosis Therapy : N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide 1 (compound 15Jf) showed potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, suggesting applications in cystic fibrosis therapy (Yu et al., 2008).

  • Antibacterial Evaluation : A study investigated the behavior of certain compounds towards active electrophilic compounds, leading to the synthesis of N-[2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl]pivalamides with strong nucleophilic behavior. These were evaluated as antibacterial agents against various bacteria (Al-Romaizan, 2019).

  • Synthesis of 1,7-Naphthyridines : A method involving the reaction of (E)-4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines, prepared from 3-aminopyridine and lithium (4-lithiopyridin-3-yl)pivalamide, was developed for the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines (Kobayashi et al., 2010).

  • Electron Transfer Reactions : The compound N-9-acridinyl-pivalamide was studied in the context of electron transfer reactions catalyzed by synthetic iron-sulfur clusters. This research has implications for understanding the efficiencies of these reactions compared to those in native ferredoxins (Tabushi et al., 1988).

  • Chiral Auxiliary in Diels–Alder Reactions : The pivalamide derivative of 6-aminospiro[4.4]nonan-1-ol showed excellent diastereo- and regiocontrol, as well as endo selectivity, as a chiral auxiliary in BCl3-catalyzed Diels–Alder reactions (Lait et al., 2003).

  • Identification of Metabolites in Human Liver Microsomes : A study identified the metabolites of KRO-105714, a 1,3-thiazole derivative, in human liver microsomes. This included analyzing monohydroxylated metabolites and C-demethylated metabolites, relevant for understanding the drug's metabolism and therapeutic potential (Song et al., 2014).

  • Synthesis of Nonclassical Antifolates : Research involving the synthesis of 2,4-diamino-6-[2-(3′,4′-dimethoxyphenyl)ethenyl]pyrido[2,3-d]pyrimidine, which is of interest as a potential inhibitor of dihydrofolate reductase, utilized a key intermediate that served as a pivaloylation agent (Gangjee et al., 1991).

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJMFFKVXROWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572986
Record name N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromopyridin-2-YL)pivalamide

CAS RN

182344-63-4
Record name N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5.00 g (28.9 mmol) of 2-amino-5-bromopyridine in 20 mL of dichloromethane was treated sequentially with 3.50 g (34.6 mmol) of triethylamine followed by 3.50 g (29.2 mmol) of trimethylacetyl chloride. The reaction mixture was filtered after about 1 hour, and the filtrate was evaporated to a colorless oil. This was crystallized from hexanes, filtered and washed to afford 3.36 g of N-(5-bromo-pyridin-2-yl)-2,2-dimethyl-propionamide as white crystals, mp 57-59° C. 1H NMR (deuterochloroform) δ=8.28 (d, 1 H); 8.16 (d, 1 H); 7.96 (br, 1 H); 7.75 (d of d, 1 H); 1.29 (s, 9 H): MS (NH3CL): m/z=257,259 (M+H+, Br isotopes).
Quantity
5 g
Type
reactant
Reaction Step One
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3.5 g
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reactant
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20 mL
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solvent
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3.5 g
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reactant
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Synthesis routes and methods II

Procedure details

A solution of trimethylacetyl chloride (17.5 g, 146 mmol) in dichloromethane (25 ml) was added to a solution of 2-amino-5-bromopyridine (25.0 g, 144 mmol) in dichloromethane (100 ml) and triethylamine (24 ml) dropwise with stirring at 20° C. The reaction mixture was then stirred for 40 minutes, filtered, washed with water, dried and concentrated. Recrystallization from hexanes afforded 20.6 g (70%) of the title product as a white flaky solid. mp 63-64° C. 1H NMR (CDCl3): δ=8.82 (br, 1 H); 8.30 (d, 1 H); 8.19 (m, 2 H); 1.36 (s, 3 H). MS (El): m/z=256, 258 (M+, Br isotopes).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
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solvent
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Quantity
24 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods III

Procedure details

Pivaloyl chloride (85 mL, 0.69 mol) was added to a solution of 5-bromopyridin-2-amine (100 g, 0.58 mol) and Et3N (120 mL, 0.87 mmoL) in CH2Cl2 at −78° C. The temperature was allowed to warm to room temperature and the stirring was continued overnight. The reaction mixture was poured into water, extracted with CH2Cl2, dried over MgSO4, evaporated in vacuo and purified by silica gel column chromatography (10% EtOAc in petroleum ether) to afford N-(5-bromopyridin-2-yl)pivalamide (130 g, 87% yield). 1H NMR (CDCl3, 400 MHz) δ 8.28 (d, J=2.0 Hz, 1H), 8.17 (d, J=9.2 Hz, 1H), 7.99 (br s, 1H), 7.77 (dd, J=9.2 and 2.0, 1H), 1.28 (s, 9H).
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
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reactant
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Quantity
0 (± 1) mol
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Pivaloyl chloride (85 mL, 0.69 mol) was added to a solution of 5-bromopyridin-2-amine (100 g, 0.58 mol) and Et3N (120 mL, 0.87 mmol.) in CH2Cl2 at −78° C. The temperature was allowed to warm to room temperature and the stirring was continued overnight. The reaction mixture was poured into water, extracted with CH2Cl2, dried over MgSO4, evaporated in vacuo and purified by chromatography on silica gel (10% EtOAc in petroleum ether) to afford N-(5-bromopyridin-2-yl)pivalamide (130 g, 87% yield). 1H NMR (CDCl3, 400 MHz) δ 8.28 (d, J=2.0 Hz, 1H), 8.17 (d, J=9.2 Hz, 1H), 7.99 (br s, 1H), 7.77 (dd, J=9.2 and 2.0, 1H), 1.28 (s, 9 H).
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Pan, N Liu, Q Zhang, K Wang, Y Li, YY Shan… - Bioorganic & Medicinal …, 2021 - Elsevier
Despite the success of imatinib in CML therapy through Bcr-Abl inhibition, acquired drug resistance occurs over time in patients. In particular, the resistance caused by T315I mutation …
Number of citations: 6 www.sciencedirect.com
S Rasheed, DN Rao, AS Reddy, R Shankar, P Das - RSC Advances, 2015 - pubs.rsc.org
A novel method of transamidation of carboxamides with amines by using catalytic amounts of H2SO4–SiO2 has been developed under solvent free conditions. The transamidation is …
Number of citations: 55 pubs.rsc.org

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